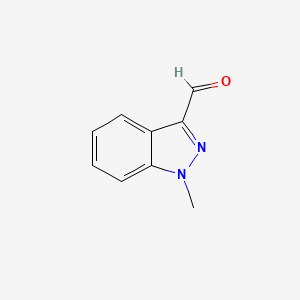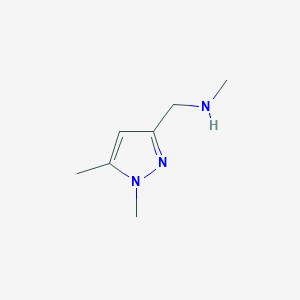
6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Vue d'ensemble
Description
6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 g/mol . The IUPAC name for this compound is 2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, has been reported . The reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by a reaction with active methylene nitriles, yields these derivatives .Molecular Structure Analysis
The compound adopts a planar conformation . It forms hydrogen-bonded sheets parallel to the direction via intermolecular N—H O and O—H O hydrogen bonds .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 181.07389321 g/mol .Applications De Recherche Scientifique
-
Synthesis of Drug Precursors or Perspective Ligands
- Field : Organic Chemistry
- Application Summary : 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .
- Method of Application : The reaction involves the use of Meldrum’s acid, triethyl orthoformate, and aniline to prepare 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound then reacts with active methylene nitriles to produce the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
- Results or Outcomes : The reaction results in the production of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be used as drug precursors or perspective ligands .
-
Neuroprotective, Immunological, and Anti-proliferative Applications
- Field : Pharmacology
- Application Summary : Pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications are neuroprotective, immunological, and anti-proliferative effects .
-
Rapid Multi-Component Synthesis of Pyrazolo[3,4-b]quinolinones
- Field : Organic Chemistry
- Application Summary : Pyridine-2-carboxylic acid (P2CA) is used as a green and efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones . This involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Method of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles is facilitated by P2CA, producing pyrazolo[3,4-b]quinolinones .
- Results or Outcomes : The reaction produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .
- Method of Application : The reaction involves the use of Meldrum’s acid, triethyl orthoformate, and aniline to prepare 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound then reacts with active methylene nitriles to produce the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
- Results or Outcomes : The reaction results in the production of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be used as drug precursors or perspective ligands .
-
Rapid Multi-Component Synthesis of Pyrazolo[3,4-b]quinolinones
- Field : Organic Chemistry
- Application Summary : Pyridine-2-carboxylic acid (P2CA) is used as a green and efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones . This involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Method of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles is facilitated by P2CA, producing pyrazolo[3,4-b]quinolinones .
- Results or Outcomes : The reaction produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .
- Method of Application : The reaction involves the use of Meldrum’s acid, triethyl orthoformate, and aniline to prepare 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound then reacts with active methylene nitriles to produce the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
- Results or Outcomes : The reaction results in the production of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be used as drug precursors or perspective ligands .
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h3-5H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOMVYJXWOMHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543348 | |
| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |
CAS RN |
98483-00-2 | |
| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)







![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

